molecular formula C24H24N4O3S2 B2653572 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 864939-56-0

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2653572
CAS No.: 864939-56-0
M. Wt: 480.6
InChI Key: NRHSOURVAGJXIV-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a thiazole ring, a cyanophenyl group, and a sulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the cyanophenyl group and the sulfonylbenzamide moiety. Common reagents used in these reactions include thionyl chloride, cyanobenzene, and sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
  • N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-propylpiperidin-1-yl)sulfonyl)benzamide

Uniqueness

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-2-20-5-3-4-14-28(20)33(30,31)21-12-10-19(11-13-21)23(29)27-24-26-22(16-32-24)18-8-6-17(15-25)7-9-18/h6-13,16,20H,2-5,14H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHSOURVAGJXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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